Ethyl (5-ethenyloxolan-2-ylidene)acetate
Description
Ethyl (5-ethenyloxolan-2-ylidene)acetate is a heterocyclic ester featuring a fused oxolane (tetrahydrofuran) ring with an ethenyl substituent at the 5-position and an ylidene-acetate moiety at the 2-position. This compound belongs to a class of α,β-unsaturated esters, which are notable for their conjugated systems that influence reactivity, spectroscopic properties, and biological activity.
Properties
CAS No. |
367253-56-3 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
ethyl 2-(5-ethenyloxolan-2-ylidene)acetate |
InChI |
InChI=1S/C10H14O3/c1-3-8-5-6-9(13-8)7-10(11)12-4-2/h3,7-8H,1,4-6H2,2H3 |
InChI Key |
MRRLZRIKVYWJNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CCC(O1)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-ethenyloxolan-2-ylidene)acetate typically involves the reaction of ethyl acetate with a suitable precursor that introduces the oxolane ring and the ethylene group
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes often utilize catalysts to enhance the reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-ethenyloxolan-2-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Ethyl (5-ethenyloxolan-2-ylidene)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the study of biochemical pathways and enzyme reactions.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Ethyl (5-ethenyloxolan-2-ylidene)acetate involves its interaction with molecular targets through its functional groups. The oxolane ring and ethylene group can participate in various chemical reactions, such as nucleophilic addition or electrophilic substitution, depending on the reaction conditions. These interactions can modulate the activity of enzymes or other biological molecules, leading to specific biochemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs of Ethyl (5-ethenyloxolan-2-ylidene)acetate, based on evidence-derived
Structural and Functional Analysis
Reactivity: The oxolane ring in this compound likely imparts rigidity and electronic effects similar to coumarin derivatives (e.g., ), where the conjugated system enhances stability and optical properties. The ylidene group may undergo Michael addition or cycloaddition reactions, analogous to thiazolidinone-ylidene systems . In contrast, tetrazole-based acetates () exhibit metabolic stability due to the aromatic tetrazole ring, making them superior in drug design compared to less stable oxolane derivatives.
Biological Activity: Coumarin-acetates () show antibacterial activity, while thiazolidinone-ylidene acetates () are explored for kinase inhibition. Thiadiazole-thioacetates () demonstrate herbicidal activity, suggesting that the oxolane variant could be tuned for agrochemical applications by modifying substituents.
Synthetic Accessibility: The synthesis of this compound likely involves cyclization or condensation steps similar to coumarin derivatives () or thiazolidinone-ylidene systems ().
The oxolane ring’s geometry can be inferred from related compounds, such as Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate (), which shows hydrogen-bonded chains influencing packing and stability.
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